N,N-bis[2-(2-hydroxyethoxy)ethyl]dodecanamide
Description
Properties
IUPAC Name |
N,N-bis[2-(2-hydroxyethoxy)ethyl]dodecanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41NO5/c1-2-3-4-5-6-7-8-9-10-11-20(24)21(12-16-25-18-14-22)13-17-26-19-15-23/h22-23H,2-19H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYJUWOSGGSXDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(CCOCCO)CCOCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31587-78-7 | |
| Record name | Ethoxylated lauramide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31587-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.,.alpha.'-[[(1-oxododecyl)imino]di-2,1-ethanediyl]bis[.omega.-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Supramolecular Chemistry and Interfacial Phenomena of N,n Bis 2 Hydroxyethyl Dodecanamide
Self-Assembly Mechanisms of N,N-bis[2-(2-hydroxyethoxy)ethyl]dodecanamide in Aqueous Media
This compound, a nonionic surfactant, exhibits a remarkable capacity for self-assembly in aqueous environments, forming ordered liquid crystalline structures. This behavior is primarily driven by the amphiphilic nature of the molecule, which consists of a long hydrophobic dodecyl chain and a hydrophilic headgroup containing two hydroxyl-ethoxy chains.
Micellar Formation and Aggregation Behavior of this compound
In aqueous solutions, this compound molecules spontaneously associate to form micelles and other ordered aggregates. This process is a direct consequence of the hydrophobic effect, where the hydrophobic dodecyl tails minimize their contact with water molecules by aggregating together, while the hydrophilic headgroups remain exposed to the aqueous phase.
The self-assembly process is concentration-dependent. As the concentration of the surfactant in water increases, it can undergo phase transitions from a simple solution to various liquid crystalline phases. Research has shown the formation of both lamellar and bicontinuous cubic (Cubbi) liquid crystal phases. rsc.org The transition between these phases is influenced by the water content and temperature. For instance, at a certain concentration, an increase in temperature can induce a transition from a lamellar to a bicontinuous cubic phase. rsc.org
Role of Amide Functionality and Delocalized Electrons in Supramolecular Architecture
A key feature of the this compound molecule is the tertiary amide group connecting the hydrophobic tail to the hydrophilic headgroup. This amide functionality plays a crucial role in the formation of the supramolecular architecture. The amide groups, with their delocalized π-electrons, can participate in π-π stacking interactions. rsc.orgrsc.org
This self-assembly of amide groups into π-stacked arrays is a significant driving force for the formation of ordered structures. rsc.orgrsc.org These interactions contribute to the stability of the liquid crystalline phases and are responsible for the observed high electrical conductivity in these self-assembled systems, a phenomenon not typically expected for nonionic surfactants. The ordered arrangement of the amide groups facilitates the mobility of charge carriers, leading to this unusual property. rsc.org
Influence of Molecular Structure and Environmental Factors on Self-Aggregation Properties
The self-aggregation of this compound is sensitive to both its molecular structure and the surrounding environmental conditions.
Temperature is a critical environmental factor that affects the self-assembly process. As mentioned, temperature changes can trigger phase transitions between lamellar and bicontinuous cubic liquid crystal phases. rsc.org An increase in temperature generally enhances the mobility of the surfactant molecules and can alter the hydration of the hydrophilic headgroups, thereby influencing the packing and stability of the aggregates. For instance, the conductivity of the liquid crystalline phases of this compound has been shown to increase with temperature, which is attributed to the phase transitions and increased charge carrier mobility. rsc.org
While specific studies on the effect of pH on the self-aggregation of this compound were not found, it is generally known that for nonionic surfactants, pH has a less pronounced effect compared to ionic surfactants. However, extreme pH values could potentially affect the stability of the amide group through hydrolysis, which would, in turn, impact the self-assembly behavior.
Interfacial Properties and Dynamics of this compound
The presence of this compound at the air-water interface leads to a reduction in surface tension. A safety assessment report for the closely related compound, Lauramide DEA, indicates a surface tension of 24.6 dynes/cm² for a 0.1% aqueous dispersion at 25.5°C. cir-safety.org This value demonstrates the effectiveness of this class of compounds in lowering the surface tension of water.
The dynamics of surfactant adsorption at an interface are a key aspect of their function. While specific data on the adsorption dynamics of this compound are not available, the general behavior of nonionic surfactants involves diffusion of monomers from the bulk solution to the interface, followed by their arrangement at the interface. This process continues until an equilibrium is reached, where the interface is saturated with surfactant molecules. The ability of this compound to act as a foam stabilizer and thickener in various formulations is a direct consequence of its interfacial activity and its ability to form structured aggregates both in the bulk solution and at interfaces. nbinno.comcosmeticsinfo.orgspecialchem.com
| Property | Value | Conditions | Reference |
| Phase Behavior | Forms lamellar and bicontinuous cubic liquid crystal phases | In aqueous solution, dependent on concentration and temperature | rsc.org |
| Conductivity | Exhibits high electrical conductivity in its liquid crystalline state | Conductivity increases with temperature and is dependent on the liquid crystal phase | rsc.org |
| Surface Tension (as Lauramide DEA) | 24.6 dynes/cm² | 0.1% aqueous dispersion at 25.5°C | cir-safety.org |
Advanced Analytical and Spectroscopic Characterization of N,n Bis 2 Hydroxyethyl Dodecanamide
Chromatographic Techniques for Compound Analysis and Purification
Chromatographic methods are fundamental in the separation and quantification of N,N-bis(2-hydroxyethyl)dodecanamide from complex matrices and for assessing its purity. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are particularly powerful tools for these purposes.
High-Performance Liquid Chromatography (HPLC) Methodologies for N,N-bis(2-hydroxyethyl)dodecanamide
Reverse-phase HPLC is a common and effective method for the analysis of N,N-bis(2-hydroxyethyl)dodecanamide. sielc.comsielc.com This technique separates compounds based on their hydrophobicity. For N,N-bis(2-hydroxyethyl)dodecanamide, a nonpolar stationary phase, such as a C18 or a specialized reverse-phase column with low silanol (B1196071) activity (like Newcrom R1), is typically employed. sielc.comsielc.com
The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and water. sielc.comsielc.com An acid, like phosphoric acid, is often added to the mobile phase to improve peak shape and resolution. sielc.comsielc.com For applications where the HPLC system is coupled with a mass spectrometer (LC-MS), a volatile acid like formic acid is used instead of phosphoric acid to ensure compatibility with the MS detector. sielc.comsielc.com Detection is commonly performed using a UV detector set at a low wavelength, typically around 210 nm, where the amide bond absorbs light. HPLC can be used to assess the purity of N,N-bis(2-hydroxyethyl)dodecanamide, with commercial standards often exceeding 95% purity as determined by this method.
Table 1: Exemplary HPLC Parameters for N,N-bis(2-hydroxyethyl)dodecanamide Analysis
| Parameter | Condition |
| Column | Newcrom R1 (Reverse-Phase) |
| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid |
| MS-Compatible Mobile Phase | Acetonitrile (MeCN) and Water with Formic Acid |
| Detection | UV at 210 nm |
Ultra-Performance Liquid Chromatography (UPLC) Applications for Rapid Analysis
Ultra-performance liquid chromatography (UPLC) offers a significant advantage over traditional HPLC in terms of speed and efficiency. By utilizing columns packed with smaller particles (typically sub-2 µm), UPLC systems can operate at higher pressures, leading to faster analysis times and improved resolution. For the analysis of N,N-bis(2-hydroxyethyl)dodecanamide, UPLC methods can be developed using columns with 3 µm particles for rapid separations. sielc.comsielc.com An ultra-high-performance liquid chromatography (UHPLC) system coupled to a Quadrupole Time-of-Flight (Q-ToF) mass spectrometer has been used in the screening of related cocamide diethanolamine (B148213) homologous series, demonstrating the potential for high-throughput analysis. acs.org The principles of separation in UPLC are the same as in HPLC, relying on the partitioning of the analyte between the stationary and mobile phases. The enhanced speed of UPLC makes it particularly suitable for high-throughput screening and quality control applications where a large number of samples need to be analyzed quickly.
Spectroscopic Approaches for Structural Elucidation and Conformational Analysis
Spectroscopic techniques are indispensable for the definitive identification and structural characterization of N,N-bis(2-hydroxyethyl)dodecanamide. Nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy each provide unique and complementary information.
Nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of N,N-bis(2-hydroxyethyl)dodecanamide. A ¹H NMR spectrum will show characteristic signals for the different types of protons in the molecule. medchemexpress.com For instance, the protons of the hydroxyl groups are expected to appear in the range of δ 1.5–2.5 ppm, while the methylene (B1212753) groups adjacent to the amide nitrogen would resonate between δ 3.3–3.7 ppm. The long alkyl chain of the dodecanoyl group would produce a series of signals in the upfield region of the spectrum, typically between δ 0.8–1.3 ppm. ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule, and a spectrum is available for N,N-bis(2-hydroxyethyl)dodecanamide on public databases like PubChem. nih.gov
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of N,N-bis(2-hydroxyethyl)dodecanamide. The compound has a molecular weight of 287.44 g/mol . medchemexpress.com In tandem mass spectrometry (MS-MS), the molecule is fragmented, and the masses of the fragments are measured to deduce the structure. For the protonated molecule [M+H]⁺ of N,N-bis(2-hydroxyethyl)dodecanamide, prominent peaks in the MS-MS spectrum are observed at m/z values of 227.1996, 288.2526, 270.242, 228.2025, and 289.2552. nih.gov
Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. A key feature in the FT-IR spectrum of N,N-bis(2-hydroxyethyl)dodecanamide is the strong absorption band corresponding to the amide I band (C=O stretching), which is expected to appear around 1640 cm⁻¹. The presence of hydroxyl (-OH) groups would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹.
Table 2: Key Spectroscopic Data for N,N-bis(2-hydroxyethyl)dodecanamide
| Spectroscopic Technique | Characteristic Feature | Observed/Expected Value |
| ¹H NMR | Hydroxyl protons | δ 1.5–2.5 ppm |
| Methylene groups adjacent to amide | δ 3.3–3.7 ppm | |
| Lauroyl chain protons | δ 0.8–1.3 ppm | |
| MS-MS ([M+H]⁺) | Top 5 Peaks (m/z) | 227.1996, 288.2526, 270.242, 228.2025, 289.2552 |
| FT-IR | Amide I band (C=O stretch) | ~1640 cm⁻¹ |
Application of Electron Paramagnetic Resonance (EPR) Spectroscopy in N,N-bis(2-hydroxyethyl)dodecanamide Micellization Studies
The principle of this method involves introducing a stable free radical, known as a spin probe, into the surfactant solution. The EPR spectrum of the spin probe is highly sensitive to its immediate surroundings. When micelles form, the spin probe can partition between the aqueous phase and the hydrophobic core of the micelles. This change in the local environment of the spin probe leads to distinct changes in its EPR spectrum, which can be analyzed to determine the critical micelle concentration (CMC). uran.ua
Furthermore, by using spin probes with the radical moiety at different positions along an alkyl chain, it is possible to probe the fluidity and order at different depths within the micelle. nih.gov The rotational correlation time (τ) of the spin probe, which can be calculated from the EPR spectrum, provides a measure of the local viscosity or fluidity of the micellar nanoenvironment. nih.gov For instance, a longer correlation time indicates a more restricted motion and a more viscous environment. nih.gov This approach has been successfully used to characterize the core fluidity of polymeric micelles. nih.gov
Given the surfactant nature of N,N-bis(2-hydroxyethyl)dodecanamide, EPR spectroscopy with spin probes represents a valuable, albeit currently underexplored, technique for characterizing its micellar properties. Such studies could provide significant insights into the self-assembly process and the internal dynamics of the micelles formed by this compound.
Theoretical and Computational Chemistry Investigations of N,n Bis 2 Hydroxyethyl Dodecanamide
Quantum Chemical Studies of Molecular Structure and Reactivity of N,N-bis[2-(2-hydroxyethoxy)ethyl]dodecanamide
Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), would be the primary tool for investigating the intrinsic properties of an individual this compound molecule. These studies would yield precise data on its three-dimensional geometry, including optimal bond lengths, bond angles, and dihedral angles that define its most stable conformation.
Furthermore, these calculations would reveal details about the molecule's electronic structure. Key parameters such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap are critical for understanding its chemical reactivity and kinetic stability. The molecular electrostatic potential (MEP) map would also be generated to identify electron-rich and electron-poor regions, which are crucial for predicting sites of electrophilic and nucleophilic attack and understanding non-covalent interactions like hydrogen bonding.
| HOMO-LUMO Gap | E.g., 8.0 eV | A larger gap suggests higher chemical stability. |
Computational Modeling of Self-Assembly and Aggregation Phenomena
As a surfactant, the most important function of this compound is its ability to self-assemble into larger structures, such as micelles, in a solvent. Molecular Dynamics (MD) and Coarse-Grained (CG) simulations are powerful computational techniques used to model these phenomena.
MD simulations would track the movement of every atom in a system containing many surfactant and solvent molecules over time, providing a dynamic picture of how aggregation occurs. These models could predict the Critical Micelle Concentration (CMC), which is the concentration at which micelles begin to form. They would also provide detailed information on the size, shape, and structure of the resulting aggregates, including the average number of molecules per micelle (aggregation number) and the arrangement of the hydrophobic dodecyl chains and hydrophilic hydroxyethoxyethyl head groups.
Structure-Property Relationship Analysis Through Computational Methods
Computational methods are instrumental in establishing clear relationships between a molecule's structure and its macroscopic properties. By systematically modifying the virtual structure of this compound (e.g., by changing the length of the alkyl chain or the number of ethoxy units), researchers could build Quantitative Structure-Property Relationship (QSPR) models.
These models would use calculated molecular descriptors (such as molecular volume, surface area, and polarity) to predict key performance properties like surface tension reduction, foaming ability, and emulsification efficiency. This approach allows for the virtual screening and rational design of new surfactants with enhanced or specialized properties, reducing the need for extensive and time-consuming laboratory experiments.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Applications of N,n Bis 2 Hydroxyethyl Dodecanamide in Advanced Materials and Industrial Processes
Development of Soft Materials for Sensing Technologies
A significant area of application for N,N-bis(2-hydroxyethyl)dodecanamide is in the creation of soft materials with potential uses in sensing technologies, particularly biosensors. Research has demonstrated that this non-conductive small molecule can undergo ordered self-assembly in water to form liquid crystals with remarkably high electrical conductivity. nbinno.com This phenomenon is a key attribute for the development of bio-friendly soft materials suitable for implantable biosensors and electro-stimulated drug delivery systems. nbinno.com
The mechanism behind this high conductivity lies in the self-assembly of the amide groups of the molecule into π-stacked arrays. These organized structures exhibit high mobilities for charge carriers, a critical factor for the functioning of electronic sensing devices. nbinno.com The ability of these liquid crystals to conduct electricity can be controlled by altering the water content and temperature, which triggers phase transitions in the material. This thermo-sensitive conductivity makes them promising for applications in advanced sensors where temperature-dependent responses are desirable. The biocompatibility and processability of these soft materials further enhance their potential for use in sophisticated biomedical devices. nbinno.com
| Research Focus | Key Finding | Underlying Mechanism | Potential Application |
|---|---|---|---|
| Self-assembly in water | Forms liquid crystals with high electrical conductivity. nbinno.com | Ordered self-assembly of amide groups into π-stacked arrays, facilitating high mobility for charge carriers. nbinno.com | Implantable biosensors and electro-stimulated drug delivery systems. nbinno.com |
| Effect of temperature | Conductivity of the liquid crystals increases with temperature, exhibiting semiconductor characteristics. | Temperature-induced phase transitions in the liquid crystal structure. | Thermo-sensitive conductive materials for advanced sensors. |
Roles in Aqueous Dispersion and Emulsion Systems
The amphiphilic nature of N,N-bis(2-hydroxyethyl)dodecanamide makes it an effective surfactant in various aqueous dispersion and emulsion systems. Its ability to reduce interfacial tension between immiscible liquids, such as oil and water, is fundamental to its function as an emulsifier and stabilizer. This property is leveraged in a wide range of industrial and consumer products to create stable mixtures and enhance product texture and performance.
As a foam stabilizer and booster, it is a crucial ingredient in many cleaning and personal care formulations. It enhances the quality and longevity of foam, which is a desirable characteristic in products like shampoos, body washes, and detergents. acs.org Furthermore, it acts as a thickener and viscosity modifier, contributing to the desired consistency and feel of liquid formulations. acs.org In industrial settings, it is also utilized for its dispersant properties. For instance, it has been shown to be an effective dispersant for asphaltenes in crude oil, preventing their precipitation and aggregation. researchgate.net
| Function | Description | Application Examples |
|---|---|---|
| Emulsifier and Stabilizer | Reduces interfacial tension between immiscible liquids, creating stable emulsions. | Cosmetics, soaps, and industrial formulations. |
| Foam Booster and Stabilizer | Enhances the quality and longevity of foam in liquid products. acs.org | Shampoos, body washes, dish soaps, and detergents. acs.org |
| Thickener and Viscosity Modifier | Increases the viscosity of liquid formulations to achieve a desired consistency. acs.org | Cosmetic and cleaning product formulations. acs.org |
| Dispersant | Prevents the aggregation of particles in a liquid. | Asphaltene dispersant in crude oil. researchgate.net |
Utility in Polymer Science and Resin Modification
N,N-bis(2-hydroxyethyl)dodecanamide finds significant utility in the field of polymer science, where it is incorporated into various resin formulations to impart specific properties. Its applications range from acting as an antistatic agent to enhancing the performance of water-absorbent resins.
As an internal antistatic agent, N,N-bis(2-hydroxyethyl)dodecanamide is recommended for a variety of plastic resins, including polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), low-density polyethylene (LDPE), high-density polyethylene (HDPE), polyvinyl chloride (PVC), polystyrene (PS), styrene-acrylonitrile (SAN), and acrylonitrile (B1666552) butadiene styrene (B11656) (ABS). It provides fast and long-lasting antistatic performance, even in low humidity conditions. The compound can be directly mixed with the polymer before processing in single or double screw extruders or injection molding machines.
| Polymer | Recommended Dosage (%) |
|---|---|
| Polyethylene (PE) | 0.1 - 0.8 |
| Polypropylene (PP) | 0.4 - 2.0 |
| Polystyrene (PS), Styrene-Acrylonitrile (SAN), Acrylonitrile Butadiene Styrene (ABS) | 0.5 - 2.5 |
| Polyvinyl Chloride (PVC) | 0.2 - 0.5 |
| Polyamide (PA) | 1.0 - 2.0 |
N,N-bis(2-hydroxyethyl)dodecanamide is also used in the preparation of water-absorbent resins to improve their anti-caking performance. lookchem.com While the precise mechanism is not extensively detailed in the available literature, its function is likely attributed to its surfactant properties. By coating the surface of the resin particles, it reduces inter-particle friction and attraction, thereby preventing clumping and ensuring the free-flowing nature of the powdered or granular resin. This is particularly important for applications where the resin needs to be dispensed or dispersed uniformly.
Contribution to Material Surface Modification and Interfacial Engineering
The surface-active nature of N,N-bis(2-hydroxyethyl)dodecanamide makes it a valuable tool for material surface modification and interfacial engineering. Its ability to adsorb at interfaces can alter the surface properties of materials, influencing their interaction with other substances and their environment.
In the context of environmental applications, N,N-bis(2-hydroxyethyl)dodecanamide functions as a surfactant in wastewater treatment processes. It has been shown to be effective in the removal of organic pollutants, such as p-hydroxybenzoic acid, from water. medchemexpress.com The mechanism of removal is based on the principles of micellar solubilization. Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules aggregate to form micelles. The hydrophobic cores of these micelles can encapsulate non-polar organic pollutant molecules, effectively sequestering them from the aqueous phase and facilitating their removal. This process is a key aspect of surfactant-enhanced remediation techniques for contaminated water sources.
Applications in Keratin-Based Fiber Treatment for Material Science
N,N-bis(2-hydroxyethyl)dodecanamide, a nonionic surfactant, finds application in the treatment of keratin-based fibers such as wool and hair, primarily leveraging its properties as a cleaning agent, softener, and formulation stabilizer. atamanchemicals.com Its utility in material science is centered on modifying the surface properties and processability of these natural protein fibers for various textile and cosmetic applications.
In textile and leather processing, the compound is utilized to clean and soften fibers by emulsifying and removing processing oils and other residues. atamanchemicals.com This cleansing action prepares the fibers for subsequent treatments. Furthermore, it is employed to enhance the feel and performance of textiles by improving softness and reducing static electricity. atamanchemicals.com Another key application in textile finishing is its role as a dispersing agent and stabilizer in dye formulations, aiding in the fixation of dyes to fibers for improved color retention and wash fastness. atamanchemicals.com Patents also describe its use in detergents designed to prevent the discoloration of dyed keratin (B1170402) fibers. google.com
The functions of N,N-bis(2-hydroxyethyl)dodecanamide in the treatment of keratin-based fibers are summarized in the table below.
| Function | Application Area | Effect on Keratin Fiber |
| Emulsifier / Cleaner | Textile Processing | Removes oils and residues, preparing fibers for treatment. atamanchemicals.com |
| Softening Agent | Textile Finishing | Improves the feel and softness of the fabric. atamanchemicals.com |
| Anti-static Agent | Textile Finishing | Reduces static cling on textile surfaces. atamanchemicals.com |
| Dyeing Aid | Textile Dyeing | Acts as a dispersant and stabilizer to improve color fastness. atamanchemicals.com |
| Foam Stabilizer/Thickener | Cosmetic Formulations | Enhances the texture and performance of hair shampoos. atamanchemicals.comamazonaws.com |
| Anti-discoloration Agent | Fiber Washing | Helps prevent the fading of dyed keratin fibers. google.com |
A representative example of a formulation for treating keratin fibers (hair) that includes N,N-bis(2-hydroxyethyl)dodecanamide is detailed in the following table, based on a formulation used in a scientific study.
Table of Research Formulation
| Ingredient | Concentration (wt %) | Function |
|---|---|---|
| Sodium polyoxyethylene lauryl ether sulfate | 15% | Cleanser |
| N,N-bis(2-hydroxyethyl)dodecanamide | 2% | Foam Stabilizer |
| Phosphoric acid | To adjust pH to 7 | pH Adjuster |
Source: Adapted from a shampoo formulation used in a study on hair surface degradation. mdpi.com
Environmental Fate and Degradation Pathways of N,n Bis 2 Hydroxyethyl Dodecanamide
Biodegradation Studies of N,N-bis(2-hydroxyethyl)dodecanamide under Aerobic Conditions
The biodegradability of N,N-bis(2-hydroxyethyl)dodecanamide and related fatty acid diethanolamides, such as Cocamide DEA, has been evaluated in standard tests. Cocamide DEA is reported to be readily biodegradable, achieving complete degradation in a 28-day standard test. mst.dk This suggests that under aerobic conditions, microorganisms can effectively break down this substance. yeserchem.com
It is plausible that the degradation of the lauric acid portion of the molecule proceeds via the well-established β-oxidation pathway for fatty acids in bacteria. This process involves the stepwise shortening of the fatty acid chain to yield acetyl-CoA, which can then be utilized by microorganisms for energy and cell growth. researchgate.netresearchgate.net A study on the metabolism of lauric acid diethanolamine (B148213) condensate in rats supports this, as short-chain carboxylic acids were found to be excreted. nih.gov
Ecotoxicological Assessment in Aquatic Environments for Non-Human Species
The ecotoxicological effects of N,N-bis(2-hydroxyethyl)dodecanamide and related compounds have been assessed for various aquatic organisms. The Danish Environmental Protection Agency classifies the closely related Cocamide DEA as hazardous to the environment due to its acute toxicity to aquatic organisms and its potential for bioaccumulation. davidsuzuki.org
Specific toxicity data for Cocamide DEA, a mixture containing N,N-bis(2-hydroxyethyl)dodecanamide, is available and provides insight into the potential environmental impact. farmalabor.it Additionally, predicted no-effect concentrations (PNECs) have been established for different environmental compartments.
Table 1: Ecotoxicity of Cocamide DEA in Aquatic Organisms farmalabor.it
| Species | Test Type | Endpoint | Duration | Result |
|---|---|---|---|---|
| Oncorhynchus mykiss (Rainbow Trout) | Acute | LC50 | 96 hours | > 2.4 mg/L |
| Daphnia | Acute | EC50 | 48 hours | 3.2 mg/L |
| Algae | Acute | EC50 | 72 hours | 3.9 mg/L |
| Crustaceans | Chronic | NOEC | 504 hours | 0.07 mg/L |
LC50: Lethal concentration for 50% of the test organisms. EC50: Effect concentration for 50% of the test organisms. NOEC: No observed effect concentration.
Identification and Characterization of Environmental Degradation Products of N,N-bis(2-hydroxyethyl)dodecanamide
The degradation is expected to proceed through two main pathways: the breakdown of the C12 fatty acid (lauryl) chain and the transformation of the diethanolamine headgroup.
The lauryl amide portion is likely susceptible to enzymatic hydrolysis, cleaving the amide bond to yield lauric acid and diethanolamine. Lauric acid, a common fatty acid, would then be readily metabolized by microorganisms through the β-oxidation pathway, ultimately being converted to acetyl-CoA and entering central metabolic cycles. researchgate.netresearchgate.net
The fate of the diethanolamine moiety in the environment is less clear from the available literature specific to N,N-bis(2-hydroxyethyl)dodecanamide degradation. Studies on the biodegradation of diethanolamine itself indicate that it can be degraded by various microorganisms. The metabolic pathway for diethanolamine has been proposed to involve oxidation to form intermediates that can then be further broken down. semanticscholar.org
Without specific studies on the environmental degradation of N,N-bis(2-hydroxyethyl)dodecanamide, the identification and characterization of its transient and final degradation products remain an area requiring further research.
Q & A
Basic Research Questions
Q. What are the key spectroscopic and chromatographic methods for characterizing N,N-bis[2-(2-hydroxyethoxy)ethyl]dodecanamide?
- Answer : Characterization requires a combination of techniques:
- FTIR : Identify hydroxyl (-OH) stretches (~3300 cm⁻¹), amide C=O (~1650 cm⁻¹), and ether C-O (~1100 cm⁻¹) groups .
- NMR : -NMR detects ethylene oxide protons (δ 3.4–3.7 ppm) and the dodecanoyl chain (δ 0.8–1.5 ppm). -NMR confirms the amide carbonyl (~170 ppm) .
- HPLC/GC-MS : Assess purity and quantify residual reactants (e.g., lauric acid or diethanolamine) using reverse-phase chromatography with UV detection .
Q. What synthetic routes are reported for this compound?
- Answer : The compound is synthesized via:
- Amidation : Reacting lauric acid (dodecanoic acid) with diethanolamine in a 1:2 molar ratio under reflux (140–160°C) with catalytic acid/base. Excess diethanolamine ensures complete substitution .
- Purification : Crude product is washed with solvents (e.g., hexane) to remove unreacted fatty acid. Technical-grade material may retain <5% impurities .
Q. How does the compound’s hydrophile-lipophile balance (HLB) affect its solubility and surfactant properties?
- Answer : The dual hydroxyl and ethylene oxide groups confer a high HLB (~12–14), enabling solubility in polar solvents (water, ethanol) and micelle formation. Critical micelle concentration (CMC) can be determined via surface tension measurements .
Advanced Research Questions
Q. What experimental approaches elucidate the self-assembly behavior of this compound in aqueous systems?
- Answer :
- Dynamic Light Scattering (DLS) : Measures micelle size distribution (typically 5–20 nm) .
- Cryo-TEM : Visualizes micellar or liquid crystalline phases (e.g., hexagonal or lamellar structures) .
- Conductivity Measurements : High conductivity in aqueous solutions (>200 μS/cm) indicates ordered structures with ionizable groups .
- Small-Angle X-ray Scattering (SAXS) : Quantifies long-range order in lyotropic liquid crystals .
Q. How can computational modeling predict the compound’s interactions with carbon nanotubes or biomembranes?
- Answer :
- Molecular Dynamics (MD) : Simulates surfactant adsorption on carbon nanotubes (SWCNTs) using force fields (e.g., CHARMM). Parameters are derived from SMILES strings (e.g.,
CCCCCCCCCCCC(=O)N(CCO)CCO) . - Density Functional Theory (DFT) : Calculates binding energies between the amide group and π-systems of nanotubes (~5–10 kcal/mol) .
- Membrane Permeability Studies : Coarse-grained MD models (e.g., MARTINI) predict bilayer penetration based on alkyl chain length and hydrophilic headgroup orientation .
Q. What strategies resolve contradictions in reported phase behavior data for this surfactant?
- Answer :
- Reproducibility Checks : Standardize solvent purity (e.g., deionized water resistivity >18 MΩ·cm) and temperature control (±0.1°C) .
- Cross-Validation : Compare SAXS, DSC (melting points ~45–50°C), and rheology data to confirm phase transitions .
- Contaminant Analysis : Use LC-MS to detect oxidation byproducts (e.g., peroxides from ethylene oxide degradation) that alter phase diagrams .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
